TP-110

Catalog No.
S548209
CAS No.
688737-95-3
M.F
C37H41N3O6
M. Wt
623.73794
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-110

CAS Number

688737-95-3

Product Name

TP-110

IUPAC Name

(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide

Molecular Formula

C37H41N3O6

Molecular Weight

623.73794

SMILES

CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O

Solubility

Soluble in DMSO, not in water

Synonyms

TP110; TP-110; TP 110; Tyropeptin A7.

Description

The exact mass of the compound TP-110 is 623.29954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TP-110 is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about TP-110's molecular structure and composition are not widely documented, it is generally recognized for its role in catalysis and material science. The compound is often associated with studies involving platinum (Pt) surfaces, particularly the Pt(110) facet, which is known for its distinctive electronic properties and catalytic efficiency in reactions like hydrogen evolution.

, primarily as a catalyst. Notably, studies have shown that the interaction of TP-110 with carbon monoxide (CO) and oxygen can lead to significant changes in its reactivity. For example, experiments have demonstrated that both chemisorbed oxygen and surface oxides on Pt(110) can react with gas-phase CO, indicating a complex interplay of surface chemistry that can be influenced by the presence of TP-110 .

Additionally, TP-110 has been implicated in the Tafel reaction mechanism during hydrogen evolution reactions, where it serves as a rate-determining step. This suggests that TP-110 may facilitate the conversion of hydrogen ions into molecular hydrogen under specific conditions .

The synthesis of TP-110 typically involves advanced chemical techniques aimed at enhancing its catalytic properties. Common methods include:

  • Chemical Vapor Deposition: This technique allows for the controlled deposition of TP-110 onto substrates, creating thin films that exhibit desired electronic properties.
  • Solvothermal Synthesis: Involves heating a solution containing precursors under pressure to form TP-110 through crystallization processes.
  • Electrodeposition: A method used to deposit TP-110 onto conductive surfaces, optimizing its use in electrochemical applications.

These synthesis methods are crucial for tailoring the physical and chemical properties of TP-110 to meet specific application requirements.

TP-110 finds applications across various domains:

  • Catalysis: Primarily used in hydrogen evolution reactions and other catalytic processes due to its high activity on platinum surfaces.
  • Material Science: Employed in developing advanced materials with enhanced electronic properties.
  • Environmental Science: Investigated for potential use in pollutant degradation and energy conversion technologies.

The versatility of TP-110 makes it a subject of ongoing research aimed at expanding its applications.

Interaction studies involving TP-110 have focused on its behavior in different environments, particularly how it interacts with gases like carbon monoxide and oxygen. These studies reveal that the surface characteristics of TP-110 can significantly influence catalytic performance . Furthermore, understanding these interactions helps optimize conditions for reactions such as hydrogen evolution, making TP-110 a valuable catalyst in energy-related applications.

Several compounds share similarities with TP-110, particularly in their catalytic roles or structural characteristics. Here are some notable examples:

CompoundKey FeaturesUnique Aspects
Platinum (Pt)Base metal used extensively in catalysisHigh stability and reactivity
Palladium (Pd)Similar catalytic properties to platinumOften more selective in reactions
Rhodium (Rh)Effective in hydrogenation reactionsHigher resistance to poisoning
Nickel (Ni)Used as a catalyst for hydrogenationLess expensive alternative to platinum

TP-110 stands out due to its specific interactions at the Pt(110) facet, which enhances its catalytic efficiency compared to other noble metals under similar conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

623.29954

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Iijima M, Momose I, Ikeda D. Increased ABCB1 expression in TP-110-resistant RPMI-8226 cells. Biosci Biotechnol Biochem. 2010;74(9):1913-9. Epub 2010 Sep 7. PubMed PMID: 20834157.
2: Iijima M, Momose I, Ikeda D. TP-110, a new proteasome inhibitor, down-regulates IAPs in human multiple myeloma cells. Anticancer Res. 2009 Apr;29(4):977-85. PubMed PMID: 19414335.
3: Watanabe T, Momose I, Abe M, Abe H, Sawa R, Umezawa Y, Ikeda D, Takahashi Y, Akamatsu Y. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2343-5. doi: 10.1016/j.bmcl.2009.02.117. Epub 2009 Mar 4. PubMed PMID: 19307118.
4: Zanzonico P, Dauer L, St Germain J. Operational radiation safety for PET-CT, SPECT-CT, and cyclotron facilities. Health Phys. 2008 Nov;95(5):554-70. doi: 10.1097/01.HP.0000327651.15794.f7. PubMed PMID: 18849690.
5: Momose I, Iijima M, Kawada M, Ikeda D. A new proteasome inhibitor, TP-110, induces apoptosis in human prostate cancer PC-3 cells. Biosci Biotechnol Biochem. 2007 Apr;71(4):1036-43. Epub 2007 Apr 7. PubMed PMID: 17420589.
6: Momose I, Umezawa Y, Hirosawa S, Iijima M, Iinuma H, Ikeda D. Synthesis and activity of tyropeptin A derivatives as potent and selective inhibitors of mammalian 20S proteasome. Biosci Biotechnol Biochem. 2005 Sep;69(9):1733-42. PubMed PMID: 16195592.
7: Momose I, Umezawa Y, Hirosawa S, Iinuma H, Ikeda D. Structure-based design of derivatives of tyropeptin A as the potent and selective inhibitors of mammalian 20S proteasome. Bioorg Med Chem Lett. 2005 Apr 1;15(7):1867-71. PubMed PMID: 15780623.
8: Spach MS, Heidlage JF, Darken ER, Hofer E, Raines KH, Starmer CF. Cellular Vmax reflects both membrane properties and the load presented by adjoining cells. Am J Physiol. 1992 Dec;263(6 Pt 2):H1855-63. PubMed PMID: 1481909.
9: Dowden SB, Cossins L, Glazebrook J, Ramsden M, Strike P. DNA-damage inducible genes on the I group plasmid TP 110. Biochimie. 1982 Aug-Sep;64(8-9):681-5. PubMed PMID: 6291638.

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